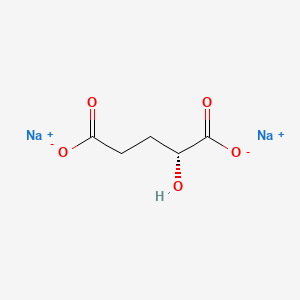

Sodium (R)-2-hydroxypentanedioate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;(2R)-2-hydroxypentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHFTEDSQFPDPP-HWYNEVGZSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)[O-])[C@H](C(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Whitepaper: (R)-2-Hydroxyglutarate as an Oncometabolite in IDH-Mutant Glioma

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes represent a defining molecular feature in the majority of lower-grade gliomas and secondary glioblastomas. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate (R-2-HG).[1][2][3] The accumulation of R-2-HG to millimolar concentrations within tumor cells drives gliomagenesis through profound metabolic and epigenetic reprogramming.[4][5][6] This technical guide provides an in-depth examination of the core mechanisms of R-2-HG-driven oncogenesis, presents key quantitative data, outlines relevant experimental protocols, and visualizes the critical pathways and workflows involved.

Introduction: The Paradigm of IDH Mutations in Glioma

Somatic point mutations in the genes encoding IDH1 and IDH2 are among the most prevalent genetic alterations in World Health Organization (WHO) grade II-III gliomas and secondary glioblastomas, occurring in up to 80% of cases.[1][7] These heterozygous mutations almost invariably affect a single arginine residue in the enzyme's active site (R132 in IDH1 or R172 in IDH2).[8] Initially, these mutations were thought to contribute to cancer through a loss-of-function mechanism. However, a landmark discovery revealed that these mutant enzymes gain a new function: the NADPH-dependent reduction of α-KG to R-2-HG.[3] This finding established R-2-HG as a bona fide oncometabolite, a small molecule metabolite whose accumulation directly contributes to the initiation and progression of cancer.[9] The presence of an IDH mutation, and consequently R-2-HG accumulation, is now recognized as a critical diagnostic and prognostic biomarker in glioma, associated with a distinct clinical course compared to IDH wild-type tumors.[10]

The Neomorphic Reaction: Production of (R)-2-HG

Wild-type IDH1 (cytosolic) and IDH2 (mitochondrial) enzymes catalyze the oxidative decarboxylation of isocitrate to α-KG, producing NADPH in the process.[2][11] The cancer-associated mutations in IDH1/2 diminish this canonical activity and confer a novel, gain-of-function activity.[3][12] The mutant enzyme utilizes α-KG as a substrate, reducing it to R-2-HG while consuming NADPH.[1][2] This reaction depletes the cellular pool of α-KG and leads to the accumulation of R-2-HG to concentrations that are several orders of magnitude higher than in normal tissues.[5][6]

Molecular Mechanisms of (R)-2-HG Oncometabolism

The oncogenic effects of R-2-HG are primarily mediated by its structural similarity to α-KG. This allows it to act as a competitive inhibitor of a large family of α-KG-dependent dioxygenases.[5][12][13][14] These enzymes play critical roles in regulating the epigenome, cellular metabolism, and DNA repair.

Epigenetic Reprogramming via Inhibition of Dioxygenases

The most profound consequence of R-2-HG accumulation is a global remodeling of the epigenome, leading to a state of widespread hypermethylation.[11]

-

3.1.1 Inhibition of Histone Demethylases: R-2-HG inhibits the activity of Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs).[5][12][13] These enzymes are responsible for removing methyl groups from histone tails, a key process in maintaining active chromatin states. Inhibition of KDMs by R-2-HG leads to the global hypermethylation of histones, particularly at residues like H3K9 and H3K27, which are associated with transcriptional repression and altered gene expression.[14]

-

3.1.2 Inhibition of TET DNA Hydroxylases: R-2-HG is a potent inhibitor of the Ten-Eleven Translocation (TET) family of enzymes.[13][14] TET enzymes catalyze the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), the initial step in active DNA demethylation. By inhibiting TET activity, R-2-HG leads to the progressive accumulation of DNA methylation at CpG islands.[12] This results in a distinct epigenetic signature known as the Glioma-CpG Island Methylator Phenotype (G-CIMP), which is a hallmark of IDH-mutant tumors and is associated with the silencing of tumor suppressor genes.[15]

-

3.1.3 Impact on Hypoxia Signaling: The stability of Hypoxia-Inducible Factor 1α (HIF-1α) is regulated by prolyl hydroxylases (PHDs), which are also α-KG-dependent dioxygenases. The effect of R-2-HG on the HIF pathway is complex; while some studies suggest inhibition of PHDs leading to HIF-1α stabilization, others report that R-2-HG can promote PHD activity, leading to reduced HIF-1α levels.[10][13] This context-dependent regulation influences tumor vascularization and metabolic adaptation.[2]

Metabolic and Microenvironmental Impact

Beyond epigenetics, R-2-HG instigates significant metabolic reprogramming.[11][16] The depletion of α-KG disrupts the Krebs cycle, forcing cells to rely on alternative carbon sources like glutamine to sustain metabolism.[16] Furthermore, R-2-HG can directly impact the tumor microenvironment. Studies have shown that D-2-HG can be released by tumor cells and suppress the activity of immune cells, including T-cells and microglia.[17][18] For instance, D-2-HG can inhibit activated T-cell migration, proliferation, and cytokine secretion, potentially facilitating immune escape.[18]

Quantitative Data Presentation

The biochemical effects of R-2-HG are concentration-dependent. The tables below summarize key quantitative data from the literature regarding R-2-HG levels in gliomas and its inhibitory activity.

Table 1: (R)-2-Hydroxyglutarate Concentrations in Glioma Tissues

| Tissue Type | IDH Status | R-2-HG Concentration | Reference |

|---|---|---|---|

| Glioma | Mutant | 3 - 35 mM (or μmol/g) | [5][6][12] |

| Glioma | Wild-Type | < 0.1 mM | [19] |

| Normal Brain | Wild-Type | Trace / Undetectable |[19] |

Table 2: Inhibitory Activity (IC₅₀) of (R)-2-HG on α-KG-Dependent Dioxygenases

| Enzyme Target | Enzyme Family | IC₅₀ of (R)-2-HG | Reference |

|---|---|---|---|

| JMJD2A / KDM4A | Histone Demethylase | ~25 - 79 μM | [5][20] |

| TET2 | DNA Hydroxylase | ~100 μM | [12] |

| Prolyl Hydroxylase (PHD) | HIF Regulation | ~1.5 mM |[5][6] |

Note: IC₅₀ values can vary depending on the specific assay conditions, particularly the concentration of the co-substrate α-KG.

Key Experimental Protocols

The study of R-2-HG requires specialized methodologies for its detection and for the assessment of its downstream effects.

Quantification of (R)-2-HG in Tissue

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate quantification.[21] In vivo, proton Magnetic Resonance Spectroscopy (¹H-MRS) at high magnetic fields (≥7T) can non-invasively detect and quantify 2-HG.[7][22]

LC-MS/MS Protocol Outline:

-

Sample Preparation: Flash-frozen tumor tissue is weighed and homogenized in a cold 80% methanol solution to precipitate proteins and extract polar metabolites.

-

Extraction: Samples are centrifuged at high speed, and the supernatant containing the metabolites is collected and dried under vacuum.

-

Derivatization (Optional but common): The dried extract is derivatized to distinguish between R- and S-enantiomers of 2-HG.

-

LC Separation: The sample is reconstituted and injected into a liquid chromatography system, often using a chiral column to separate the enantiomers.

-

MS/MS Detection: The eluent is directed into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 2-HG are monitored for sensitive and specific quantification against a standard curve.

Analysis of Global DNA Methylation

Method: Genome-wide DNA methylation is commonly assessed using arrays such as the Illumina EPIC BeadChip or by whole-genome bisulfite sequencing (WGBS).[23][24]

Methylation Array Protocol Outline:

-

DNA Extraction: High-quality genomic DNA is extracted from tumor tissue.

-

Bisulfite Conversion: A sodium bisulfite treatment converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.

-

Whole-Genome Amplification: The bisulfite-converted DNA is amplified to generate sufficient material for the array.

-

Hybridization: The amplified DNA is hybridized to a microarray chip containing hundreds of thousands of probes targeting specific CpG sites across the genome.

-

Data Acquisition and Analysis: The array is scanned, and the ratio of signal from methylated vs. unmethylated probes is used to calculate a methylation level (Beta value) for each CpG site. Downstream analysis identifies differentially methylated regions and classifies tumors based on their methylation phenotype (e.g., G-CIMP).[15]

Therapeutic Implications

The central role of R-2-HG in driving IDH-mutant gliomas has made the mutant enzyme a prime therapeutic target. Several small-molecule inhibitors that specifically target the neomorphic activity of mutant IDH1 (e.g., Ivosidenib) and IDH2 have been developed. These drugs are designed to block the production of R-2-HG, thereby reversing its oncogenic effects. Clinical trials have demonstrated that these inhibitors can reduce tumor 2-HG levels, promote cellular differentiation, and provide clinical benefit to patients with IDH-mutant malignancies.[4]

Conclusion

(R)-2-hydroxyglutarate is a key effector of oncogenesis in IDH-mutant gliomas. Produced via the neomorphic activity of mutant IDH enzymes, this oncometabolite accumulates to high levels and acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.[14] This inhibition leads to widespread epigenetic dysregulation, characterized by DNA and histone hypermethylation, which ultimately blocks cellular differentiation and promotes tumor growth.[9] The unique biology conferred by R-2-HG has not only provided a powerful biomarker for glioma classification but has also paved the way for novel targeted therapies that are changing the treatment landscape for patients with IDH-mutant cancers. A continued deep understanding of the pathways governed by R-2-HG is essential for the future development of more effective therapeutic strategies.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic consequences of oncogenic IDH mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]

- 6. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Frontiers | Promoter Methylation Analysis of IDH Genes in Human Gliomas [frontiersin.org]

- 9. Epigenetic Enzyme Mutations: Role in Tumorigenesis and Molecular Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Accumulation of 2-hydroxyglutarate in gliomas correlates with survival: a study by 3.0-tesla magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IDH mutation in glioma: molecular mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oncometabolite 2-Hydroxyglutarate Is a Competitive Inhibitor of α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. The oncometabolite R-2-hydroxyglutarate inhibits microglial activation via the FTO/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. D-2-hydroxyglutarate is an intercellular mediator in IDH-mutant gliomas inhibiting complement and T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2-Hydroxyglutarate in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Noninvasive Quantification of 2-Hydroxyglutarate in Human Gliomas with IDH1 and IDH2 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Glioma | Longitudinal DNA methylation analysis of adult-type IDH-mutant gliomas | springermedicine.com [springermedicine.com]

- 24. Longitudinal DNA methylation analysis of adult-type IDH-mutant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Synthesis of Sodium (R)-2-hydroxypentanedioate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological synthesis of Sodium (R)-2-hydroxypentanedioate, also known as Sodium (R)-2-hydroxyglutarate. The focus is on microbial fermentation and enzymatic conversion as viable routes for producing this chiral molecule. This document outlines the key enzymes, metabolic pathways, and microorganisms that can be engineered for its production. Detailed experimental protocols, quantitative data from related bioprocesses, and process diagrams are presented to facilitate research and development in this area.

Introduction

(R)-2-hydroxypentanedioate is a chiral dicarboxylic acid with growing interest in the pharmaceutical and chemical industries. Its biological production offers a stereospecific and potentially more sustainable alternative to chemical synthesis. In nature, the acidic form, (R)-2-hydroxyglutaric acid, is produced from the Krebs cycle intermediate 2-oxoglutarate. This guide explores the methodologies for harnessing and optimizing these biological pathways for industrial application.

Enzymatic and Microbial Synthesis Routes

The biological production of (R)-2-hydroxypentanedioate is primarily centered around the enzymatic reduction of 2-oxoglutarate.

Key Enzymes

Two main classes of enzymes are pivotal for the synthesis of the (R)-enantiomer:

-

(R)-2-hydroxyglutarate Dehydrogenase (HgdH): This NADH-dependent enzyme directly catalyzes the reduction of 2-oxoglutarate to (R)-2-hydroxyglutarate. The HgdH from the glutamate-fermenting bacterium Acidaminococcus fermentans is a well-characterized example.[1]

-

Mutant Isocitrate Dehydrogenase (IDH1 and IDH2): In certain cancers, mutations in IDH1 and IDH2 confer a neomorphic activity, causing them to reduce 2-oxoglutarate to (R)-2-hydroxyglutarate using NADPH as a cofactor. While this is a key pathway in pathology, it provides a basis for enzyme engineering for biotechnological purposes.

Microbial Production Hosts

Several microorganisms have been identified as suitable hosts for the production of dicarboxylic acids and can be engineered to synthesize (R)-2-hydroxypentanedioate.

-

Escherichia coli : As a well-understood and easily engineered bacterium, E. coli is a prime candidate. It has been successfully used to produce glutaconic acid, with (R)-2-hydroxyglutarate as a key intermediate, demonstrating its capability to host the necessary pathway.[1]

-

Saccharomyces cerevisiae : This yeast species is known to naturally produce the D-enantiomer of 2-hydroxyglutarate (equivalent to the R-enantiomer).[2] Its robustness in industrial fermentations makes it an attractive chassis for metabolic engineering to overproduce this compound.

-

Corynebacterium glutamicum : This bacterium is a powerful industrial producer of amino acids and has been engineered for the high-titer production of L-2-hydroxyglutarate.[3] The established fermentation and metabolic engineering tools for this organism could be adapted for the synthesis of the (R)-enantiomer.

Quantitative Data

While specific high-yield production data for (R)-2-hydroxypentanedioate is limited in publicly available literature, data from the production of the L-enantiomer and the precursor glutarate in engineered microbes provide valuable benchmarks.

Table 1: Fermentative Production of L-2-Hydroxyglutarate by Engineered C. glutamicum [3]

| Parameter | Value |

| Titer | 3.5 g/L |

| Yield | Not Reported |

| Productivity | Not Reported |

| Fermentation Scale | 2 L Bioreactor |

| Key Enzyme | Glutarate Hydroxylase |

Table 2: Fed-Batch Fermentation for Glutarate Production by Engineered E. coli [4]

| Parameter | Value |

| Titer | 36.5 ± 0.3 mM |

| Yield | Not Reported |

| Productivity | ~0.46 mM/h |

| Fermentation Scale | 5 L Bioreactor |

| Carbon Source | Glycerol |

Experimental Protocols

The following protocols are synthesized from published research on related compounds and provide a starting point for the development of a robust production process for (R)-2-hydroxypentanedioate.

Construction of an (R)-2-hydroxypentanedioate Producing E. coli Strain

This protocol is based on the expression of (R)-2-hydroxyglutarate dehydrogenase in E. coli.

-

Gene Synthesis and Cloning:

-

Synthesize the gene encoding (R)-2-hydroxyglutarate dehydrogenase (HgdH) from Acidaminococcus fermentans, codon-optimized for E. coli.

-

Clone the synthesized gene into a suitable expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7).

-

-

Transformation:

-

Transform a suitable E. coli expression host (e.g., BL21(DE3)) with the expression vector.

-

Select for positive transformants on appropriate antibiotic-containing agar plates.

-

Fermentation Protocol for (R)-2-hydroxypentanedioate Production

This protocol is adapted from fed-batch processes for related dicarboxylic acids.[4]

-

Seed Culture Preparation:

-

Inoculate a single colony of the engineered E. coli strain into 50 mL of LB medium with the appropriate antibiotic.

-

Incubate at 37°C with shaking at 200 rpm overnight.

-

-

Bioreactor Inoculation and Batch Phase:

-

Inoculate a 2 L bioreactor containing 1 L of defined minimal medium (e.g., M9 medium) supplemented with glucose (20 g/L) and trace elements with the overnight seed culture to an initial OD600 of 0.1.

-

Maintain the temperature at 37°C and the pH at 7.0 (controlled with NH4OH). Maintain dissolved oxygen (DO) above 20% by adjusting the agitation speed and aeration rate.

-

-

Induction and Fed-Batch Phase:

-

When the OD600 reaches approximately 10, induce the expression of HgdH by adding IPTG to a final concentration of 0.5 mM.

-

Simultaneously, initiate a fed-batch strategy by feeding a concentrated glucose solution (500 g/L) to maintain a low glucose concentration in the bioreactor (1-5 g/L).

-

Continue the fermentation for 48-72 hours, monitoring cell growth, glucose consumption, and product formation.

-

Downstream Processing and Purification

This protocol outlines a general procedure for the isolation and purification of the product.

-

Cell Separation:

-

Harvest the fermentation broth and separate the bacterial cells from the supernatant by centrifugation or microfiltration.[5]

-

-

Concentration:

-

Concentrate the cell-free supernatant containing the (R)-2-hydroxypentanedioic acid using vacuum evaporation or reverse osmosis.

-

-

Purification by Chromatography:

-

Further purify the concentrated product using ion-exchange chromatography.

-

Load the concentrate onto a strong anion exchange column.

-

Wash the column with a low-salt buffer to remove impurities.

-

Elute the (R)-2-hydroxypentanedioic acid with a salt gradient (e.g., NaCl).

-

-

Salification and Crystallization:

-

Pool the fractions containing the pure product.

-

Adjust the pH to 7.0 with a solution of sodium hydroxide to form this compound.

-

Concentrate the solution by evaporation and induce crystallization by adding a suitable anti-solvent (e.g., ethanol) and cooling.

-

Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

-

Visualizations

Signaling Pathways and Workflows

Caption: Enzymatic conversion of 2-oxoglutarate to (R)-2-hydroxypentanedioate.

Caption: Proposed metabolic pathway for (R)-2-hydroxypentanedioate production.

Caption: General experimental workflow for production and purification.

References

- 1. Production of Glutaconic Acid in a Recombinant Escherichia coli Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saccharomyces cerevisiae Forms d-2-Hydroxyglutarate and Couples Its Degradation to d-Lactate Formation via a Cytosolic Transhydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fermentative Production of l-2-Hydroxyglutarate by Engineered Corynebacterium glutamicum via Pathway Extension of l-Lysine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineering Escherichia coli for Glutarate Production as the C5 Platform Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Downstream processing (Chapter 9) - Basic Biotechnology [resolve.cambridge.org]

(R)-2-hydroxyglutarate mechanism of action in epigenetic regulation

An In-depth Technical Guide on the Core Mechanism of (R)-2-hydroxyglutarate in Epigenetic Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of an Oncometabolite

Mutations in the metabolic enzymes isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) are significant genetic markers in several cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma.[1] These mutations result in a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to (R)-2-hydroxyglutarate (R-2-HG), which consequently accumulates to millimolar concentrations within tumor cells.[1][2] This accumulation of R-2-HG, a so-called oncometabolite, triggers a cascade of events that fundamentally remodel the epigenetic landscape, thereby promoting cancer development and progression.[1][2] Structurally, R-2-HG is similar to α-KG, with a hydroxyl group replacing a ketone group at the C-2 position.[2] This structural similarity is the basis for its mechanism of action.

Core Mechanism of Action: Competitive Inhibition of α-KG-Dependent Dioxygenases

(R)-2-hydroxyglutarate's primary mechanism of action is the competitive inhibition of a large family of α-ketoglutarate-dependent dioxygenases.[1][2][3] These enzymes are crucial for a wide array of cellular processes, including epigenetic regulation.[2] R-2-HG competes with the endogenous cofactor α-KG for binding to the active site of these dioxygenases, leading to their widespread dysfunction.[1][2] The primary epigenetic targets of R-2-HG are the Ten-Eleven Translocation (TET) family of DNA hydroxylases and the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs).[1][2][4]

Inhibition of TET DNA Hydroxylases

The TET family of enzymes (TET1, TET2, and TET3) are α-KG-dependent dioxygenases that play a critical role in DNA demethylation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC).[2] The oncometabolite R-2-HG competitively inhibits TET enzymes, leading to a significant reduction in global 5hmC levels.[3][5] This inhibition of DNA demethylation results in a genome-wide DNA hypermethylation phenotype, particularly at CpG islands. This altered DNA methylation landscape contributes to the silencing of tumor suppressor genes and the dysregulation of cellular differentiation.[2][6] Notably, mutations in IDH1/2 and TET2 are often mutually exclusive in AML, suggesting they operate within the same oncogenic pathway.[2]

Inhibition of Histone Lysine Demethylases (KDMs)

R-2-HG also inhibits the JmjC domain-containing family of histone lysine demethylases, which are α-KG-dependent enzymes responsible for removing methyl groups from histone tails.[1][2][4] This inhibition leads to the hypermethylation of various histone lysine residues, which in turn alters chromatin structure and gene expression.[1][7] For instance, increased methylation of histone H3 at lysine 9 (H3K9me) and lysine 79 (H3K79me) has been observed in gliomas with IDH1 mutations.[8] The resulting changes in histone methylation patterns contribute to a more condensed chromatin state, leading to the repression of genes involved in differentiation and the promotion of a stem-cell-like state.[2][9]

Quantitative Data on (R)-2-HG and its Effects

The following tables summarize key quantitative data regarding R-2-HG concentrations in tumors and its inhibitory effects on target enzymes.

Table 1: (R)-2-hydroxyglutarate Concentrations in IDH1-Mutant Tumors

| Tumor Type | (R)-2-HG Concentration (μmol/g of tumor) | Reference |

| Malignant Gliomas | 5 to 35 | [10] |

Table 2: Inhibitory Effects of (R)-2-HG on α-KG-Dependent Dioxygenases

| Enzyme Family | Specific Enzyme | Inhibitory Effect | Observation | Reference |

| TET DNA Hydroxylases | TET2 | Inhibition | R-2-HG inhibits TET2, leading to decreased 5hmC levels. | [5] |

| TET1 | Less potently inhibited than TET2 and TET3 | (R)-2-HG shows different degrees of inhibition across TET family members. | [11] | |

| Histone Lysine Demethylases (KDMs) | JmjC domain-containing KDMs | Competitive Inhibition | R-2-HG inhibits multiple histone demethylases in vitro and in cells. | [2][4][5] |

| KDM5 | Inhibition | Inhibition of KDM5 contributes to cellular transformation in IDH-mutant cancers. | [5] | |

| Rph1 (yeast homolog of KDM4) | Inhibition | Rph1 is highly sensitive to the inhibitory effect of 2-HG in vitro. | [12] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Measurement of (R)-2-hydroxyglutarate Levels

Method: Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomer Separation

This method allows for the specific measurement of (R)-2-HG and its enantiomer (S)-2-HG.

-

Sample Preparation: Serum samples are collected from patients. A stable-isotope internal standard is added.

-

Extraction: A simplified sample extraction procedure is performed.

-

Derivatization: Samples are derivatized to make them volatile for GC analysis. Chiral derivatization is avoided by using a chiral column.

-

GC-MS Analysis: The derivatized samples are injected into a gas chromatograph equipped with a chiral column to separate the (R)- and (S)-2-HG enantiomers. The separated compounds are then detected and quantified by a mass spectrometer.

-

Quantification: The levels of each enantiomer are determined by comparing their peak areas to that of the internal standard.[13][14]

Method: Enzymatic Assay for (D)-2-hydroxyglutarate Detection

This is a rapid and sensitive method for detecting D-2-HG (the same as R-2-HG).[15]

-

Principle: The assay is based on the conversion of D-2-HG to α-KG by the enzyme (D)-2-hydroxyglutarate dehydrogenase (HGDH) in the presence of nicotinamide adenine dinucleotide (NAD+).[15]

-

Reaction: D-2-HG + NAD+ --(HGDH)--> α-KG + NADH + H+

-

Detection: The concentration of D-2-HG is determined by detecting the stoichiometrically generated NADH, which can be measured spectrophotometrically.[15]

-

Application: This assay can be used to measure D-2-HG levels in tumor tissue, serum, urine, and cultured cells.[15][16] The quantification limit in tumor tissue is 0.44 μM and in serum is 2.77 μM.[15]

Chromatin Immunoprecipitation sequencing (ChIP-seq) for Histone Modifications

This protocol is for generating high-resolution profiles of histone modifications.[17]

-

Crosslinking: Covalently crosslink proteins to DNA in living cells using 1% formaldehyde in PBS.[17]

-

Chromatin Preparation: Isolate nuclei and shear chromatin to fragments of 200-500 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., H3K9me3, H3K27me3).

-

Immune Complex Capture: Capture the antibody-histone-DNA complexes using protein A/G beads.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Crosslinking: Elute the immunoprecipitated chromatin and reverse the formaldehyde crosslinks by heating.

-

DNA Purification: Purify the DNA using phenol:chloroform:isoamyl alcohol extraction followed by ethanol precipitation.[18]

-

Library Preparation: Prepare a sequencing library from the ChIP DNA and the input DNA control. This involves end-repair, A-tailing, and ligation of sequencing adapters.[17]

-

Sequencing: Sequence the prepared libraries using a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions enriched for the histone modification.[19]

Illumina Infinium Methylation Assay for DNA Methylation Analysis

This method provides a genome-scale analysis of DNA methylation profiles.[20]

-

DNA Extraction: Isolate genomic DNA from cells or tissues.

-

Bisulfite Conversion: Treat 500 ng of genomic DNA with bisulfite using a kit (e.g., EZ DNA methylation Kit). This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[20]

-

Hybridization: Hybridize the bisulfite-converted DNA to an Infinium Human Methylation 450 Bead Array.[20]

-

Scanning and Data Extraction: Scan the array to obtain signal intensities for methylated and unmethylated probes.

-

Data Analysis: Calculate the methylation level (β-value) for each CpG site, which represents the proportion of methylation. Identify differentially methylated regions between sample groups.

Visualizations

The following diagrams illustrate the core mechanisms and experimental workflows.

Caption: Mechanism of (R)-2-HG-mediated epigenetic dysregulation.

References

- 1. benchchem.com [benchchem.com]

- 2. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (R)-2-hydroxyglutarate inhibits KDM5 histone lysine demethylases to drive transformation in IDH-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-2-hydroxyglutarate impairs DNA repair through epigenetic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Hydroxyglutarate in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Epigenetic regulation of cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2-Hydroxyglutarate modulates histone methylation at specific loci and alters gene expression via Rph1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PATH-22. THE DEVELOPMENT OF A NEW ASSAY TO MEASURE 2-HYDROXYGLUTARATE (2-hg) ENANTIOMER LEVELS AND THE UTILITY OF 2-hg AS A BIOMARKER FOR MANAGEMENT OF IDH MUTANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 15. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. The oncometabolite R-2-hydroxyglutarate dysregulates the differentiation of human mesenchymal stromal cells via inducing DNA hypermethylation - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on the Enantiomers of 2-Hydroxyglutarate: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Hydroxyglutarate (2-HG) is a chiral molecule existing in two enantiomeric forms, D-2-hydroxyglutarate (D-2-HG) and L-2-hydroxyglutarate (L-2-HG). Once considered merely a low-abundance metabolic byproduct, 2-HG has emerged as a critical signaling molecule and oncometabolite, profoundly influencing cellular epigenetics, metabolism, and tumorigenesis. The accumulation of D-2-HG, primarily driven by neomorphic mutations in isocitrate dehydrogenase (IDH) enzymes, is a defining feature of several cancers, including gliomas and acute myeloid leukemia (AML).[1][2] Concurrently, L-2-HG accumulates under specific metabolic conditions like hypoxia and plays distinct roles in cancer and immune cell regulation.[3][4][5] This document provides an in-depth technical overview of the foundational research on 2-HG enantiomers, detailing their metabolic pathways, mechanisms of action, and the experimental protocols used for their study.

Metabolic Pathways of 2-HG Enantiomers

The cellular concentrations of D-2-HG and L-2-HG are maintained at low levels under normal physiological conditions by a balance of synthesis and degradation.[6] Pathological accumulation arises from either genetic mutations leading to overproduction or conditions that favor synthesis while impairing degradation.

Synthesis of D-2-Hydroxyglutarate

-

Mutant Isocitrate Dehydrogenase (IDH) 1 & 2: The most significant source of D-2-HG accumulation in cancer is gain-of-function mutations in the cytosolic IDH1 and mitochondrial IDH2 enzymes.[3][4] These mutations, commonly affecting residues R132 in IDH1 and R172 or R140 in IDH2, confer a neomorphic activity, enabling the enzyme to catalyze the NADPH-dependent reduction of α-ketoglutarate (α-KG) to D-2-HG.[7][8] This process consumes α-KG and NADPH.[3]

-

Phosphoglycerate Dehydrogenase (PHGDH): The metabolic enzyme PHGDH, which is often amplified in cancers like breast cancer and melanoma, can promiscuously catalyze the reduction of α-KG to D-2-HG.[2][9]

Synthesis of L-2-Hydroxyglutarate

-

Lactate Dehydrogenase (LDH) & Malate Dehydrogenase (MDH): L-2-HG is primarily produced through the promiscuous activity of lactate dehydrogenase (LDH) and malate dehydrogenase (MDH1/2).[3][4][10] These enzymes normally catalyze other reactions but can reduce α-KG to L-2-HG under specific conditions, notably hypoxia and intracellular acidosis, which are common features of the tumor microenvironment.[3][4][5]

Degradation of 2-HG Enantiomers

-

D-2-Hydroxyglutarate Dehydrogenase (D2HGDH): D-2-HG is oxidized back to α-KG by the mitochondrial FAD-dependent enzyme D2HGDH.[2][3][6] Loss-of-function mutations in the D2HGDH gene cause the rare metabolic disorder D-2-hydroxyglutaric aciduria (D-2-HGA).[3][11]

-

L-2-Hydroxyglutarate Dehydrogenase (L2HGDH): Similarly, L-2-HG is converted to α-KG by the mitochondrial enzyme L2HGDH.[2][3][6] Inactivating mutations in L2HGDH lead to L-2-hydroxyglutaric aciduria (L-2-HGA) and have also been implicated in clear cell renal cell carcinoma (ccRCC).[10][12]

Caption: Synthesis and degradation pathways of D- and L-2-hydroxyglutarate.

Molecular Mechanisms of Action

The primary oncogenic mechanism of both 2-HG enantiomers is the competitive inhibition of α-KG-dependent dioxygenases.[2][3] Due to its structural similarity to α-KG, 2-HG can bind to the active site of these enzymes, displacing the endogenous substrate and inhibiting their function.[10]

Epigenetic Dysregulation

-

DNA Hypermethylation: 2-HG inhibits the Ten-Eleven Translocation (TET) family of enzymes, which are responsible for hydroxylating 5-methylcytosine (5mC) as the first step in active DNA demethylation.[1] Inhibition of TET enzymes by 2-HG leads to a global DNA hypermethylation phenotype, altering gene expression and promoting tumorigenesis.[1]

-

Histone Hypermethylation: 2-HG also inhibits Jumonji C (JmjC) domain-containing histone demethylases (KDMs), which remove methyl groups from histone lysine residues.[10][11] This inhibition results in increased levels of specific histone methylation marks (e.g., H3K9me3, H3K27me3), leading to gene silencing and a block in cellular differentiation.[13]

Altered Cellular Signaling

-

HIF-1α Stabilization: The stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α) is regulated by prolyl hydroxylases (PHDs), which are α-KG-dependent dioxygenases.[3] Inhibition of PHDs by 2-HG (particularly L-2-HG under hypoxic conditions) can lead to the stabilization of HIF-1α, promoting adaptation to hypoxia and altering gene expression to favor tumorigenesis.[3][4][14]

-

DNA Repair: Several α-KG-dependent enzymes, including the AlkB homolog (ALKBH) family, are involved in DNA repair.[15] Inhibition of these enzymes by 2-HG can impair DNA damage repair, leading to "BRCAness" and increased sensitivity to therapies like PARP inhibitors.[15][16]

Caption: Key molecular mechanisms driven by the accumulation of 2-HG.

Quantitative Data

The accumulation of 2-HG and its inhibitory effects on target enzymes are concentration-dependent. The tables below summarize key quantitative findings from foundational studies.

Table 1: 2-HG Concentrations in IDH-Mutant vs. Wild-Type Tissues

| Tissue Type | IDH Status | Enantiomer | Concentration | Citation |

|---|---|---|---|---|

| Glioma | Mutant | D-2-HG | 5-35 µmol/g (mM range) | [2] |

| Glioma | Wild-Type | D-2-HG | Median: 2.08 x 10³ ng/g | [17] |

| Glioma | Mutant | D-2-HG | Median: 2.91 x 10⁵ ng/g | [17] |

| Glioma (SF188 cells) | Hypoxic | L-2-HG | 304 ± 81 µM | [12] |

| CD8+ T-cells | Activated | L-2-HG | Up to 1.5 mM |[2] |

Table 2: Inhibitory Concentrations (IC₅₀) of 2-HG Enantiomers

| Target Enzyme | Enantiomer | IC₅₀ (µM) | Citation |

|---|---|---|---|

| KDM family | D-2-HG | 24 - 106 | [2] |

| TET2 | D-2-HG | Potent inhibition | [10] |

| Prolyl Hydroxylase (PHD) | L-2-HG | 419 ± 150 | [12] |

| Prolyl Hydroxylase 2 (PHD2) | D-2-HG | 7300 | [2] |

| ALKBH2 | D-2-HG | 424 | [2] |

| JMJD2C (KDM) | D-2-HG | 79 ± 7 |[10] |

Note: L-2-HG is often a more potent inhibitor of α-KG-dependent dioxygenases than D-2-HG on a molar basis.[2][18]

Experimental Protocols

Accurate quantification and functional analysis of 2-HG enantiomers are crucial for research and clinical applications. Below are representative protocols for key experimental procedures.

Protocol: Quantification of D/L-2-HG in Biological Samples via LC-MS/MS

This protocol outlines a method for the sensitive and specific measurement of D-2-HG and L-2-HG in serum, plasma, or tissue extracts. The core challenge is separating the enantiomers, which is typically achieved by chiral derivatization followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20]

1. Sample Preparation & Extraction:

- Serum/Plasma: Thaw samples on ice. To 50 µL of sample, add 200 µL of a cold (-20°C) extraction solution (e.g., 80:20 methanol:water) containing a stable isotope-labeled internal standard (e.g., D/L-2-HG-d4).

- Tissue: Weigh frozen tissue (~10-20 mg). Homogenize in a cold extraction solution (e.g., 500 µL of 80:20 methanol:water with internal standards) using a bead mill homogenizer.

- Extraction: Vortex all samples vigorously for 5 minutes at 4°C. Centrifuge at >15,000 x g for 15 minutes at 4°C to pellet proteins and debris.

- Collection: Carefully transfer the supernatant to a new tube. Dry the supernatant completely under a stream of nitrogen gas or using a vacuum concentrator.

2. Chiral Derivatization:

- Reconstitute the dried extract in a solution containing a chiral derivatizing agent. A common agent is (+)-O,O-diacetyl-L-tartaric anhydride (DATAN).[19][20]

- For example, add 50 µL of 10 mg/mL DATAN in a pyridine/acetic anhydride solution.

- Incubate the reaction at a controlled temperature (e.g., 60°C) for 30-60 minutes to form diastereomers.

- After incubation, dry the sample again under nitrogen.

- Reconstitute the final derivatized sample in a mobile phase-compatible solvent (e.g., 50% acetonitrile in water) for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- LC System: Use a high-performance liquid chromatography (HPLC) system.

- Column: A standard reversed-phase C18 column can be used to separate the newly formed diastereomers.[19]

- Mobile Phases: Use a gradient elution, for example, with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

- Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for sensitive and specific detection.

- MRM Transitions: Define specific precursor-to-product ion transitions for the derivatized D-2-HG, L-2-HG, and their corresponding internal standards.

- Quantification: Generate a standard curve using known concentrations of derivatized D- and L-2-HG standards. Calculate the concentration in unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

node [

shape=box,

style="rounded,filled",

fontname="Arial",

fontsize=11,

margin=0.15,

fillcolor="#F1F3F4",

fontcolor="#202124"

];

edge [

fontname="Arial",

fontsize=10,

arrowhead=vee,

arrowsize=0.7,

color="#5F6368"

];

Sample [label="1. Biological Sample\n(Tissue, Serum, Cells)"];

Extract [label="2. Metabolite Extraction\n(e.g., 80% Methanol + Internal Std.)"];

Dry1 [label="3. Dry Extract\n(Nitrogen Stream)"];

Deriv [label="4. Chiral Derivatization\n(e.g., with DATAN)"];

Dry2 [label="5. Dry Derivatized Sample"];

Recon [label="6. Reconstitution\n(in Mobile Phase)"];

LCMS [label="7. LC-MS/MS Analysis\n(C18 Column, MRM Mode)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Quant [label="8. Data Analysis\n(Quantification vs. Standard Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Sample -> Extract;

Extract -> Dry1;

Dry1 -> Deriv;

Deriv -> Dry2;

Dry2 -> Recon;

Recon -> LCMS;

LCMS -> Quant;

}

Caption: A typical experimental workflow for quantifying 2-HG enantiomers.

Protocol: In Vitro Histone Demethylase (KDM) Inhibition Assay

This protocol determines the inhibitory potential of D-2-HG or L-2-HG on a specific α-KG-dependent histone demethylase.

1. Reagents and Materials:

- Recombinant human KDM enzyme (e.g., KDM6A/UTX).

- Histone substrate: H3 peptide with the target methylation mark (e.g., H3K27me3 peptide).

- Cofactors: α-ketoglutarate, Ascorbate, (NH₄)₂Fe(SO₄)₂·6H₂O.

- Inhibitors: D-2-HG, L-2-HG, and a known control inhibitor (e.g., GSK-J4 for KDM6).

- Assay Buffer: e.g., 50 mM HEPES, pH 7.5.

- Detection System: An antibody-based detection method (e.g., AlphaLISA, TR-FRET) or a formaldehyde detection kit (as formaldehyde is a byproduct of demethylation).

2. Assay Procedure:

- Prepare a master mix containing the assay buffer, ascorbate, and iron sulfate.

- Prepare serial dilutions of the inhibitors (D-2-HG, L-2-HG, control) in the assay buffer.

- In a 384-well microplate, add the KDM enzyme to each well (except for 'no enzyme' controls).

- Add the inhibitor dilutions to the appropriate wells. Include 'no inhibitor' (vehicle) controls.

- Incubate the enzyme and inhibitor for 15-30 minutes at room temperature to allow for binding.

- Initiate the enzymatic reaction by adding a substrate master mix containing the H3 peptide and α-KG.

- Incubate the reaction plate at 37°C for a defined period (e.g., 60 minutes).

- Stop the reaction by adding a stopping solution (e.g., EDTA).

3. Detection and Data Analysis:

- Follow the manufacturer's protocol for the chosen detection method (e.g., add detection antibodies for AlphaLISA and read the plate on a suitable plate reader).

- The signal generated will be inversely proportional to the enzyme activity.

- Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

- Plot the percent inhibition against the logarithm of the inhibitor concentration.

- Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Conclusion and Future Directions

The discovery of D- and L-2-hydroxyglutarate as oncometabolites has fundamentally altered our understanding of the interplay between metabolism, epigenetics, and cancer. The neomorphic activity of mutant IDH enzymes, leading to massive D-2-HG accumulation, represents a key oncogenic event that blocks cellular differentiation and promotes tumorigenesis.[7] L-2-HG, produced under metabolic stress, also contributes to pathology by affecting epigenetic regulation and hypoxia signaling.[3][12]

This foundational research has paved the way for novel therapeutic strategies. Small molecule inhibitors targeting mutant IDH enzymes have shown clinical success, validating the central role of D-2-HG in these cancers.[3] Furthermore, the 2-HG-induced defects in DNA repair pathways present synthetic lethal opportunities, such as the use of PARP inhibitors in IDH-mutant tumors.[16] Future research will continue to explore the diverse roles of 2-HG in other physiological and pathological contexts, including its nuanced effects on the tumor immune microenvironment and its potential as a biomarker for disease monitoring.[17][21]

References

- 1. The Emerging Role of D-2-Hydroxyglutarate as an Oncometabolite in Hematolymphoid and Central Nervous System Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Roles of the oncometabolite enantiomers of 2-hydroxyglutarate and their metabolism by diverse dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-2-hydroxyglutarate production arises from non-canonical enzyme function at acidic pH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and biochemical characterization of l-2-hydroxyglutarate dehydrogenase and its role in the pathogenesis of l-2-hydroxyglutaric aciduria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]

- 11. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]

- 12. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Immunometabolite L-2-HG promotes epigenetic modification of exhausted T cells and improves antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signaling metabolite L-2-hydroxyglutarate activates the transcription factor HIF-1α in lipopolysaccharide-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oncometabolites D- and L-2-hydroxyglutarate Inhibit the AlkB Family DNA Repair Enzymes under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. D-2-hydroxyglutarate is essential for maintaining oncogenic property of mutant IDH-containing cancer cells but dispensable for cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 19. agilent.com [agilent.com]

- 20. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Oncometabolite 2-hydroxyglutarate regulates anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of (R)-2-Hydroxyglutarate in Normal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-hydroxyglutarate (R-2-HG), also known as D-2-hydroxyglutarate (D-2-HG), has been extensively studied as an oncometabolite in the context of cancers harboring mutations in isocitrate dehydrogenase 1 and 2 (IDH1/2). However, R-2-HG is also an endogenous metabolite present in normal, healthy cells, albeit at much lower concentrations. This technical guide provides an in-depth exploration of the physiological functions of R-2-HG in non-cancerous cells, focusing on its metabolism, its role in epigenetic regulation, and its impact on cellular signaling. We present quantitative data on its physiological concentrations and its effects on enzyme kinetics, detail key experimental protocols for its study, and provide visual representations of its metabolic and signaling pathways. Understanding the physiological roles of R-2-HG is crucial for dissecting its contributions to pathology and for the development of targeted therapeutics.

Introduction

(R)-2-hydroxyglutarate is a chiral molecule structurally similar to the Krebs cycle intermediate α-ketoglutarate (α-KG). While its accumulation to millimolar levels in IDH-mutant cancers drives oncogenesis, its function at physiological concentrations in normal cells is a subject of growing interest. In healthy tissues, R-2-HG is maintained at low micromolar levels through a balance of synthesis by promiscuous enzyme activities and degradation by a specific dehydrogenase. This guide synthesizes the current understanding of R-2-HG's physiological significance, moving beyond its well-documented role in cancer to elucidate its functions in normal cellular homeostasis.

Metabolism of (R)-2-hydroxyglutarate in Normal Cells

In cells lacking IDH mutations, R-2-HG is produced at low levels through the "promiscuous" catalytic activity of certain enzymes that normally act on other substrates. The primary enzyme responsible for its degradation is D-2-hydroxyglutarate dehydrogenase (D2HGDH).

Synthesis of (R)-2-hydroxyglutarate

The synthesis of R-2-HG in normal cells is not fully elucidated but is thought to occur through the off-target activity of enzymes such as certain malate dehydrogenases and lactate dehydrogenases, which can reduce α-KG to 2-HG.[1][2] Additionally, human phosphoglycerate dehydrogenase (PHGDH) has been shown to catalyze the reduction of α-KG to D-2-HG.[2]

Degradation of (R)-2-hydroxyglutarate

The primary mechanism for maintaining low physiological levels of R-2-HG is its oxidation back to α-KG by the mitochondrial enzyme D-2-hydroxyglutarate dehydrogenase (D2HGDH) .[3][4][5] This FAD-dependent enzyme belongs to the oxidoreductase/transferase type 4 family and is most active in the liver and kidney, but also functions in the heart and brain.[5] The catalytic activity of D2HGDH is crucial for preventing the accumulation of R-2-HG.[3][4] Loss-of-function mutations in the D2HGDH gene lead to the rare metabolic disorder D-2-hydroxyglutaric aciduria, characterized by a toxic buildup of D-2-HG, primarily affecting the brain.[3][4] The oncogene MYC has been shown to transcriptionally activate D2HGDH, suggesting a role for this pathway in maintaining cellular homeostasis.[6]

The metabolic pathway of R-2-HG in normal cells is depicted in the following diagram:

Quantitative Data

The physiological concentrations of R-2-HG are significantly lower than those observed in IDH-mutant cancers. This section summarizes the available quantitative data.

Physiological Concentrations of (R)-2-hydroxyglutarate

Basal intracellular concentrations of D-2-HG in various human cell lines are estimated to be in the range of 25-120 µM.[7] In normal tissues, D-2-HG is barely detectable, with concentrations generally below 0.1 mM.[5][8]

| Tissue/Fluid | Species | Concentration Range | Reference(s) |

| Healthy Brain | Human | < 0.1 mM | [5][8] |

| Healthy Serum | Human | 33-176 ng/mL (approx. 0.22-1.19 µM) | [9] |

| Urine | Human | 23 µmol/mmol creatinine | [10] |

| Various Cell Lines | Human | 25-120 µM | [7] |

Inhibition of α-Ketoglutarate-Dependent Dioxygenases by (R)-2-hydroxyglutarate

R-2-HG can act as a competitive inhibitor of a large family of α-KG-dependent dioxygenases, which play critical roles in epigenetic regulation, collagen synthesis, and hypoxia sensing. However, under physiological conditions, the low concentration of R-2-HG suggests it is a weak antagonist of most of these enzymes.[1][2] A significant molar excess of 2-HG over α-KG is generally required for substantial inhibition.[1]

| Enzyme Target | Enzyme Family | IC50 of (R)-2-HG (D-2-HG) | Reference(s) |

| JMJD2A (KDM4A) | Histone Demethylase (JmjC) | ~25 µM | [11] |

| JMJD2C (KDM4C) | Histone Demethylase (JmjC) | 79 ± 7 µM | [1][12] |

| TET1 | DNA Hydroxylase | ~0.8 mM | [13] |

| TET2 | DNA Hydroxylase | 5.3 mM | [13] |

| Prolyl Hydroxylase Domain 2 (PHD2) | Hypoxia-Inducible Factor (HIF) Hydroxylase | >5 mM (weak inhibitor) | [7][11] |

Physiological Functions and Signaling Pathways

At low physiological concentrations, the role of R-2-HG is still being defined. However, evidence suggests it may participate in fine-tuning metabolic and epigenetic processes.

Epigenetic Regulation

The primary mechanism by which R-2-HG is thought to exert its physiological effects is through the competitive inhibition of α-KG-dependent dioxygenases, including histone demethylases (KDMs) and the Ten-Eleven Translocation (TET) family of DNA hydroxylases.[1][14] By inhibiting these enzymes, R-2-HG can influence the epigenetic landscape, potentially leading to alterations in gene expression. However, given the high IC50 values for many of these enzymes relative to the low physiological concentration of R-2-HG, it is likely that its effects are subtle and may be more pronounced in specific cellular contexts or in concert with other regulatory mechanisms.

Modulation of Cellular Signaling

Emerging evidence suggests that R-2-HG can influence cellular signaling pathways beyond its impact on epigenetics.

-

mTOR Signaling: In neuronal cells, R-2-HG has been shown to upregulate mTOR signaling, which may contribute to epileptogenesis in the context of IDH-mutant gliomas but also suggests a potential role in regulating neuronal metabolism and activity in normal physiology.[8] Conversely, other studies have shown that R-2-HG can inhibit mTOR signaling, similar to α-KG, by inhibiting ATP synthase.[15] The context-dependent nature of this regulation requires further investigation.

-

Immune Cell Function: Both enantiomers of 2-hydroxyglutarate have been implicated in the fate and function of immune cells.[1][16] R-2-HG has been shown to inhibit T-cell activity and function.[17][18] In microglia, R-2-HG can suppress activation and cytokine production through the FTO/NF-κB pathway.[19]

Experimental Protocols

Accurate measurement of R-2-HG and its effects on enzyme activity is critical for research in this field. This section provides an overview of key experimental methodologies.

Quantification of (R)-2-hydroxyglutarate by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of R-2-HG and its enantiomer, L-2-HG.

Objective: To quantify the absolute concentration of R-2-HG in biological samples (cells, tissues, biofluids).

Principle: Enantiomers are chemically derivatized to form diastereomers, which can be separated by reverse-phase liquid chromatography and detected with high sensitivity and specificity by a tandem mass spectrometer.

Detailed Protocol:

-

Sample Preparation:

-

Cultured Cells: Wash cells with ice-cold PBS. Extract metabolites with a cold solvent mixture (e.g., 80% methanol). Centrifuge to pellet cell debris and collect the supernatant.

-

Tissues: Homogenize frozen tissue in a cold solvent mixture. Centrifuge and collect the supernatant.

-

Plasma/Serum: Precipitate proteins by adding a cold organic solvent (e.g., methanol). Centrifuge and collect the supernatant.

-

-

Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., D-2-HG-d4) to the sample extracts.

-

Derivatization:

-

Dry the sample extracts completely under vacuum or nitrogen.

-

Reconstitute the dried residue in a solution of a chiral derivatizing agent, such as (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN) in an appropriate solvent (e.g., acetonitrile/acetic acid).

-

Incubate at an elevated temperature (e.g., 70°C) to allow the derivatization reaction to proceed.

-

Dry the sample again to remove the derivatization reagent.

-

-

LC-MS/MS Analysis:

-

Reconstitute the derivatized sample in the initial mobile phase.

-

Inject the sample onto a C18 reverse-phase column.

-

Perform chromatographic separation using a gradient of aqueous and organic mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

Detect the derivatized R-2-HG and internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of derivatized R-2-HG.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of R-2-HG in the samples by interpolating from the standard curve.

-

Normalize the concentration to cell number, protein content, or tissue weight.

-

In Vitro Histone Demethylase (KDM) Activity Assay

Objective: To measure the inhibitory effect of R-2-HG on the activity of JmjC domain-containing histone demethylases.

Principle: The activity of KDMs can be measured by detecting the demethylation of a histone peptide substrate. Inhibition by R-2-HG is determined by a decrease in product formation.

Detailed Protocol:

-

Reaction Setup:

-

Prepare a reaction buffer containing HEPES or Tris buffer, Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂), α-ketoglutarate, and ascorbate.

-

Add the recombinant histone demethylase enzyme to the reaction buffer.

-

Add the methylated histone peptide substrate (e.g., H3K9me3 or H3K36me3 peptide).

-

Add varying concentrations of (R)-2-hydroxyglutarate or a vehicle control.

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Detection of Demethylation:

-

Formaldehyde Release Assay: If using a radiolabeled substrate (e.g., [³H]-methylated histone), the release of [³H]-formaldehyde can be quantified by scintillation counting.

-

Antibody-Based Detection (ELISA or Western Blot): The demethylated product can be detected using an antibody specific for the demethylated histone mark (e.g., anti-H3K9me2).

-

Coupled Enzyme Assay: The production of succinate during the demethylation reaction can be coupled to other enzymatic reactions that produce a detectable signal (e.g., NADH fluorescence).

-

-

Data Analysis:

-

Calculate the percentage of inhibition at each concentration of R-2-HG relative to the vehicle control.

-

Plot the percentage of inhibition versus the log of the R-2-HG concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vitro TET Hydroxylase Activity Assay

Objective: To assess the inhibitory potential of R-2-HG on the activity of TET enzymes.

Principle: TET activity is measured by the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) on a DNA substrate. Inhibition by R-2-HG results in reduced 5hmC formation.

Detailed Protocol:

-

Reaction Setup:

-

Prepare a reaction buffer containing HEPES buffer, Fe(II), α-ketoglutarate, and ascorbate.

-

Add a DNA substrate containing 5-methylcytosine.

-

Add the purified recombinant TET enzyme (e.g., TET1 or TET2 catalytic domain).

-

Add varying concentrations of (R)-2-hydroxyglutarate or a vehicle control.

-

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Detection of 5-hydroxymethylcytosine:

-

ELISA-Based Assay: The DNA substrate is captured on a plate, and the newly formed 5hmC is detected using a specific anti-5hmC antibody followed by a secondary antibody conjugated to a reporter enzyme (e.g., HRP).

-

Dot Blot: The DNA is spotted onto a membrane and probed with an anti-5hmC antibody.

-

LC-MS/MS: The DNA is digested to nucleosides, and the amount of 5-hydroxymethyldeoxycytidine is quantified by LC-MS/MS.

-

-

Data Analysis:

-

Determine the amount of 5hmC produced at each R-2-HG concentration.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the KDM assay.

-

Conclusion

While (R)-2-hydroxyglutarate is a potent oncometabolite at high concentrations, its role in normal physiology at low, tightly regulated levels is emerging as a subtle but important aspect of cellular metabolism and signaling. It appears to function as a metabolic signaling molecule that can fine-tune epigenetic states and cellular responses, particularly in the context of specific microenvironments and cell types. Further research is needed to fully elucidate the physiological functions of R-2-HG in various normal tissues and its contribution to health and disease, which will be critical for developing safe and effective therapeutic strategies that target 2-HG metabolism.

References

- 1. 2-Hydroxyglutarate in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. D-2-hydroxyglutarate is essential for maintaining oncogenic property of mutant IDH-containing cancer cells but dispensable for cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-2-hydroxyglutarate dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Quantitative Imaging of D-2-Hydroxyglutarate in Selected Histological Tissue Areas by a Novel Bioluminescence Technique [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. Hypoxia signaling pathways in cancer metabolism: the importance of co-selecting interconnected physiological pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Imaging of D-2-Hydroxyglutarate in Selected Histological Tissue Areas by a Novel Bioluminescence Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Degradation of D-2-hydroxyglutarate in the presence of isocitrate dehydrogenase mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]

- 13. Focused Screening Identifies Different Sensitivities of Human TET Oxygenases to the Oncometabolite 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. R-2-HG in AML… friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (R)-2-Hydroxyglutarate Inhibits KDM5 Histone Lysine Demethylases to Drive Transformation in IDH-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-Hydroxyglutarate in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Immunometabolite L-2-HG promotes epigenetic modification of exhausted T cells and improves antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The oncometabolite R-2-hydroxyglutarate inhibits microglial activation via the FTO/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Initial Investigations into Sodium (R)-2-hydroxypentanedioate Toxicity

For: Researchers, scientists, and drug development professionals.

Abstract

Sodium (R)-2-hydroxypentanedioate, the sodium salt of D-2-hydroxyglutarate (D-2-HG), is a metabolite of significant interest in cancer research and metabolic diseases. Its accumulation, primarily due to mutations in isocitrate dehydrogenase (IDH) enzymes, has been identified as a key event in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of the initial investigations into the toxicity of this compound. It summarizes the current understanding of its mechanisms of action, effects on key signaling pathways, and available toxicological data from in vitro and in vivo models. This document is intended to serve as a foundational resource for professionals involved in the research and development of therapeutics targeting pathways involving this oncometabolite.

Introduction

This compound is the salt of (R)-2-hydroxyglutarate (D-2-HG), a chiral metabolite structurally similar to α-ketoglutarate (α-KG), a key intermediate in the Krebs cycle. Under normal physiological conditions, D-2-HG is present at very low levels. However, certain gain-of-function mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes lead to the aberrant accumulation of D-2-HG. This accumulation has been established as a hallmark of several cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma, earning it the designation of an "oncometabolite".

The primary mechanism of D-2-HG's oncogenic activity is its ability to competitively inhibit α-KG-dependent dioxygenases. This family of enzymes plays a crucial role in various cellular processes, including epigenetic regulation and cellular signaling. By disrupting the function of these enzymes, D-2-HG can induce widespread changes in gene expression and cellular metabolism, contributing to tumorigenesis.

This guide will delve into the known toxicological aspects of this compound, presenting available quantitative data, detailing experimental methodologies for its assessment, and visualizing the key signaling pathways it perturbs.

Mechanisms of Toxicity

The toxicity of this compound is intrinsically linked to the biochemical actions of the D-2-HG anion. The primary mechanism involves the competitive inhibition of a broad range of α-ketoglutarate-dependent dioxygenases.

Inhibition of α-Ketoglutarate-Dependent Dioxygenases

D-2-HG's structural similarity to α-KG allows it to bind to the active sites of α-KG-dependent dioxygenases, thereby inhibiting their catalytic activity. This inhibition is a key driver of its oncometabolic and toxic effects. Important families of enzymes affected include:

-

Ten-Eleven Translocation (TET) Family of DNA Hydroxylases: TET enzymes are responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a critical step in DNA demethylation. Inhibition of TET enzymes by D-2-HG leads to a global hypermethylation phenotype, which can result in the silencing of tumor suppressor genes.

-

Jumonji C (JmjC) Domain-Containing Histone Demethylases: These enzymes are responsible for removing methyl groups from histone proteins, thereby regulating chromatin structure and gene expression. D-2-HG-mediated inhibition of JmjC demethylases can lead to aberrant histone methylation patterns and altered gene transcription.

-

Prolyl Hydroxylases (PHDs): PHDs are involved in the regulation of the hypoxia-inducible factor (HIF-1α) signaling pathway. While the effect of D-2-HG on HIF-1α is complex and can be context-dependent, its interaction with PHDs can disrupt cellular responses to hypoxia.

Induction of Oxidative Stress

Several studies have indicated that elevated levels of D-2-HG can lead to oxidative stress. For instance, at a concentration of 100 µM, D-2-HG has been shown to increase the levels of thiobarbituric acid reactive substances (TBARS) in isolated rat cerebral cortex homogenates, which is an indicator of lipid peroxidation[1]. The exact mechanisms by which D-2-HG induces oxidative stress are still under investigation but may be related to its effects on mitochondrial function.

Mitochondrial Dysfunction

D-2-HG has been reported to affect mitochondrial respiration. At a concentration of 800 µM, it can decrease the oxygen consumption rate (OCR) and the ATP to ADP ratio in glioma cells[1]. Furthermore, D-2-HG has been shown to inhibit the mitochondrial electron transport chain by compromising the activity of cytochrome c oxidase[2].

Quantitative Toxicity Data

The available quantitative toxicity data for this compound is primarily from in vitro studies. To date, no definitive in vivo LD50 values from studies following OECD guidelines have been published in the peer-reviewed literature.

| Parameter | Test System | Value | Reference |

| IC50 | U251 glioma cells (24h) | 1414 µM | [1] |

| IC50 | U251 glioma cells (48h) | 837.3 µM | [1] |

| IC50 | U251 glioma cells (72h) | 869.3 µM | [1] |

| Ki (competitive inhibition) | Multiple α-KG-dependent dioxygenases | 10.87 mM | [3] |

| Effective Concentration | Inhibition of osteogenic differentiation of MSCs | 5 mM | [4] |

| Effective Concentration | Increased TBARS in rat cerebral cortex | 100 µM | [1] |

| Effective Concentration | Decreased OCR in U87 glioma cells | 800 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the toxicity of this compound.

In Vitro Cytotoxicity Assays

4.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.

-

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium or vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

-

4.1.2. Neutral Red Uptake (NRU) Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.

-

Principle: The integrity of the cell membrane and lysosomal membrane is crucial for the uptake and retention of Neutral Red. Damage to these membranes results in a decreased uptake of the dye.

-

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

Neutral Red Incubation: After compound treatment, remove the medium and add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours at 37°C.

-

Washing: Remove the Neutral Red-containing medium and wash the cells with a wash buffer (e.g., PBS).

-

Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.

-

Shaking: Gently shake the plate for 10 minutes to ensure complete dissolution of the dye.

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50.

-

In Vivo Developmental Toxicity Assay (Zebrafish Model)

The zebrafish (Danio rerio) embryo is a well-established model for developmental toxicity screening.

-

Principle: The rapid, external development and optical transparency of zebrafish embryos allow for the direct observation of morphological and developmental defects upon exposure to a test compound.

-

Procedure:

-

Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and stage them under a microscope.

-

Exposure: Place healthy, synchronized embryos into the wells of a multi-well plate containing embryo medium. Add various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plates at a constant temperature (typically 28.5°C).

-

Endpoint Assessment: At specific time points (e.g., 24, 48, 72, 96, and 120 hours post-fertilization), observe the embryos under a stereomicroscope for a range of endpoints, including:

-

Mortality

-

Hatching rate

-

Malformations (e.g., pericardial edema, yolk sac edema, spinal curvature, craniofacial abnormalities)

-

Heart rate

-

Body length

-

-

Data Analysis: Determine the Lowest Observed Effect Concentration (LOEC) and No Observed Effect Concentration (NOEC) for each endpoint. Calculate the LC50 (lethal concentration) and EC50 (effective concentration for malformations).

-

Signaling Pathways and Experimental Workflows

Key Signaling Pathways Perturbed by D-2-Hydroxyglutarate

The following diagrams illustrate the major signaling pathways affected by the accumulation of D-2-HG.

Caption: Mechanism of D-2-HG-mediated epigenetic alteration.

Caption: Modulation of mTOR and NF-κB signaling by D-2-HG.

Experimental Workflow for In Vitro Toxicity Assessment

The following diagram outlines a typical workflow for assessing the in vitro toxicity of a compound like this compound.

Caption: Workflow for in vitro cytotoxicity testing.

Summary and Future Directions

The oncometabolite D-2-hydroxyglutarate, the active component of this compound, exerts its primary toxic effects through the competitive inhibition of α-ketoglutarate-dependent dioxygenases. This leads to profound epigenetic alterations and disruptions in cellular signaling, contributing to oncogenesis. In vitro studies have begun to quantify its cytotoxic effects, providing IC50 values in specific cell lines. Furthermore, the zebrafish model has proven useful for assessing its developmental toxicity.

A significant gap in the current toxicological profile of this compound is the lack of acute in vivo toxicity data in mammalian models, such as LD50 values determined by standardized OECD guidelines. Future research should prioritize conducting such studies to provide a more complete understanding of its safety profile. Additionally, further investigation into the long-term effects of chronic exposure to sub-lethal concentrations of D-2-HG is warranted, particularly concerning its potential for carcinogenicity and reproductive toxicity in vivo. A deeper understanding of the context-dependent effects of D-2-HG on signaling pathways such as mTOR and NF-κB will also be crucial for the development of targeted therapies.